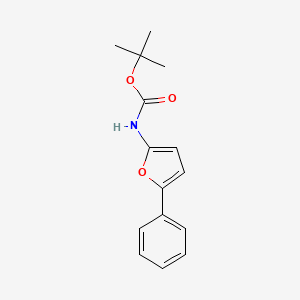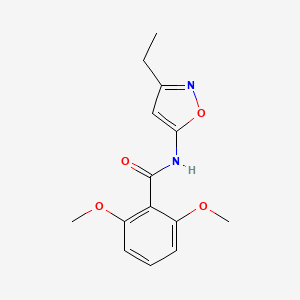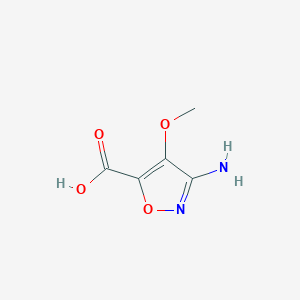
Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate is an organic compound with a unique structure that includes a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate typically involves multi-step processes. One common method starts with the precursor 4-methylfuranone, which undergoes a series of reactions including oxidation, reduction, and esterification to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts and controlled reaction environments to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism by which methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-5-methylfuran: This compound shares a similar furan ring structure but differs in its functional groups.
(4-alkanoyl-5-oxo-2,5-dihydrofuran-3-yl)methyl phosphate: This compound has a similar core structure but includes phosphate groups.
Uniqueness
Its distinct structure allows for versatile chemical reactions and interactions, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
61222-85-3 |
|---|---|
Formule moléculaire |
C10H12O6 |
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
1-O-methyl 4-O-(2-methyl-5-oxo-2H-furan-3-yl) butanedioate |
InChI |
InChI=1S/C10H12O6/c1-6-7(5-10(13)15-6)16-9(12)4-3-8(11)14-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
OCUCWKDJXROTLW-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=CC(=O)O1)OC(=O)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum](/img/structure/B12884051.png)


![2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid](/img/structure/B12884062.png)



![3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B12884081.png)



![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12884098.png)

![3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)
